1,3-Dithietan-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithietan-1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C₂H₄O₂S₂ . It is characterized by a four-membered ring structure containing two sulfur atoms and one dioxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithietan-1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dithietane using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production facility .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithietan-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thietane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products:
Sulfoxides and sulfones: from oxidation.
Thietane: from reduction.
Various substituted derivatives: from nucleophilic substitution
Scientific Research Applications
1,3-Dithietan-1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,3-dithietan-1,1-dioxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxide group, which can stabilize or destabilize intermediates during chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its sulfur atoms .
Comparison with Similar Compounds
1,3-Dithiane: A related compound with a similar ring structure but without the dioxide group.
1,2-Dithietane: Another sulfur-containing heterocycle with a different ring structure.
Thietane-1,1-dioxide: A compound with a similar dioxide group but a different ring size .
Uniqueness: 1,3-Dithietan-1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60743-07-9 |
---|---|
Molecular Formula |
C2H4O2S2 |
Molecular Weight |
124.19 g/mol |
IUPAC Name |
1,3-dithietane 1,1-dioxide |
InChI |
InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2 |
InChI Key |
IMOOXNHDHWCALS-UHFFFAOYSA-N |
Canonical SMILES |
C1SCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.